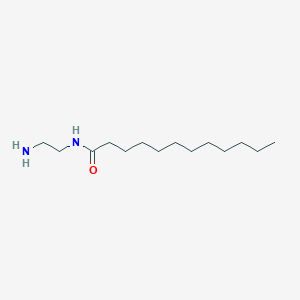

N-(2-Aminoethyl)dodecanamide

Description

Contextualization within Amide Chemistry Research

The core of N-(2-Aminoethyl)dodecanamide's structure is the amide linkage (-CONH-), one of the most fundamental functional groups in organic chemistry and biochemistry. Research in amide chemistry is vast, and N-acyl amides, including this compound, represent a significant subclass. The synthesis of such compounds is a key area of study. A common method involves the condensation reaction between a fatty acid (or its derivative, like an acyl chloride) and a diamine, such as ethylenediamine (B42938). sciforum.netsemanticscholar.org For instance, N-acyl ethylenediamines can be produced by reacting fatty acid chlorides with an excess of anhydrous ethylenediamine to favor the formation of the mono-acylated product. sciforum.net

The versatility of the amide bond and the ability to introduce various functionalities through the selection of the amine and acyl portions make these compounds valuable platforms for scientific investigation. researchgate.net Researchers have explored enzymatic routes for the synthesis of N-acyl amides, utilizing enzymes like the ANL domain of TamA to couple various fatty acids with amines, highlighting a move towards more sustainable and specific synthesis methods. nih.gov The reactivity of the amide group and the additional primary amine in this compound allows for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules.

Significance in Amphiphilic Compound Research

The most significant area of academic research for this compound is in the field of amphiphilic compounds and surfactants. ontosight.ai Its structure, comprising a lipophilic dodecyl tail and a hydrophilic aminoethyl head group, allows it to reduce surface tension at interfaces. ontosight.ai When dispersed in a solution, typically water, above a certain concentration (the critical micelle concentration), these molecules self-assemble into aggregates such as micelles. fiveable.me This behavior is fundamental to many of its applications.

A prominent example of its application is in the field of mineral processing, specifically in the froth flotation of aluminosilicate (B74896) minerals. researchgate.netresearchgate.netpku.edu.cn In this process, this compound acts as a collector, selectively adsorbing onto the surface of certain minerals, rendering them hydrophobic and allowing them to be separated from a slurry by attachment to air bubbles. Research has shown that this compound is a particularly effective collector for pyrophyllite. pku.edu.cn The adsorption mechanism is believed to involve electrostatic interactions in acidic conditions and hydrogen bonding in alkaline conditions between the amine groups of the collector and the hydroxyl groups on the mineral surfaces. pku.edu.cn

Table 2: Flotation Recovery of Aluminosilicates with this compound

| Mineral | Maximum Recovery (%) |

|---|---|

| Pyrophyllite | >97.7 |

| Kaolinite (B1170537) | <82 |

| Illite (B577164) | <82 |

Data sourced from a study on the flotation behavior of aluminosilicates using this compound as a collector. pku.edu.cn

The study of this compound and related compounds contributes to the broader understanding of structure-property relationships in surfactants. For example, research on a series of N-acyl ethylenediamine triacetic acid surfactants with varying alkyl chain lengths demonstrated how the length of the hydrophobic part influences surface properties like foaming height. sciforum.net

Historical Overview of N-Acyl Diamine Research

Research into N-acyl diamines, the class of molecules to which this compound belongs, is part of a larger effort to synthesize and characterize lipophilic compounds with interesting interfacial and biological properties. semanticscholar.orgnih.gov Historically, these compounds have been investigated for a variety of potential uses.

Early research focused on their synthesis and basic characterization. Synthetic methods, such as the acylation of diamines, have been refined over time to control the degree of substitution and improve yields. sciforum.netsemanticscholar.org A significant driver for research into N-acyl diamines has been the exploration of their biological activities. For example, a number of lipophilic N-acyl-diamines have been synthesized and tested for their in vitro antiproliferative activity against various parasites, such as Leishmania. semanticscholar.orgnih.gov This line of research investigates how the lipophilic acyl chain and the polar diamine headgroup interact with biological membranes or metabolic pathways of microorganisms. semanticscholar.org

Furthermore, N-acyl diamines have been utilized as building blocks in organic synthesis. Their dual functionality (an amide and a free amine) allows them to be used as precursors for the synthesis of more complex structures, such as heterocyclic compounds like N-acyl-N´-arylhexahydropyrimidines. researchgate.net The continuous investigation into N-acyl diamines demonstrates their enduring importance as versatile molecules in both materials science and medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10138-02-0 |

|---|---|

Molecular Formula |

C14H30N2O |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

N-(2-aminoethyl)dodecanamide |

InChI |

InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |

InChI Key |

DESVYRJXTAYBFA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCCN |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCN |

Other CAS No. |

10138-02-0 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminoethyl Dodecanamide and Its Analogues

Direct Amidation Routes

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the primary byproduct being water. To drive this equilibrium-limited reaction towards the product, methods to remove water or activate the carboxylic acid are often employed. One common strategy is the use of coupling agents. For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a widely used reagent that facilitates amide bond formation without the need for metal catalysts or harsh additives. rsc.org A solvent-free protocol using EDC·HCl in a continuous flow screw reactor has been developed for the synthesis of various amides, achieving high conversion rates at room temperature. rsc.org

Another approach to direct amidation involves the use of boronic acid catalysts. These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. bath.ac.uk While effective, this method can require elevated temperatures to remove the water byproduct azeotropically. bath.ac.ukmdpi.com Base-promoted direct amidation of esters offers an alternative, though it may necessitate the use of strong bases like n-BuLi, which require inert reaction conditions. nih.gov

Table 1: Comparison of Direct Amidation Methods

| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | EDC·HCl | Room temperature, solvent-free (flow reactor) | High conversion, no metal catalyst, mild conditions. rsc.org | Stoichiometric use of coupling agent. |

| Boronic Acid Catalysis | Boronic acid derivatives | Elevated temperatures for water removal | Catalytic approach. bath.ac.uk | Requires heat to remove water. mdpi.com |

| Base-Promoted Ester Amidation | Esters, amines, strong base (e.g., n-BuLi) | Inert atmosphere | Applicable to a broad substrate scope. nih.gov | Requires aggressive base and inert conditions. nih.gov |

Reflux-Based Synthesis Techniques

Reflux-based synthesis is a conventional and widely used method for amide formation. This technique involves heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the reaction flask. This sustained heating provides the necessary activation energy for the reaction to proceed. For the synthesis of N-(2-Aminoethyl)dodecanamide analogues, refluxing is often employed in conjunction with various catalytic systems or activating agents to enhance reaction rates and yields.

For example, the acylation of an amine by an acyl chloride, a variation of the Schotten-Baumann reaction, can be carried out under reflux. fishersci.it This typically involves dissolving the amine and a base in an aprotic solvent and then adding the acyl chloride. Refluxing the mixture for several hours generally leads to good conversion to the desired amide. fishersci.it

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orgjmcs.org.mxresearchgate.net The use of microwave irradiation can be particularly advantageous for the synthesis of this compound and its analogues.

For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with N-(2-bromoethyl)phthalimide was successfully achieved using microwave-assisted heating in DMF with potassium carbonate as a base, affording the product in 89% yield after only 30 minutes at 75°C. mdpi.com In another example, the synthesis of 1-(2-aminoethyl)-2-imidazolidinethione was optimized using intermittent microwave irradiation, achieving the best results with 100 W of power at 150°C for 7 minutes. jmcs.org.mx These examples highlight the efficiency and potential of microwave-assisted methods in synthesizing complex amide derivatives.

Table 2: Examples of Microwave-Assisted Synthesis

| Reactants | Product | Conditions | Yield | Reference |

| Pyrrolidine-fused chlorin, N-(2-bromoethyl)phthalimide | N-alkylated chlorin | DMF, K2CO3, 75°C, 30 min | 89% | mdpi.com |

| Diethylenetriamine, Thiourea | 1-(2-aminoethyl)-2-imidazolidinethione | 100 W, 150°C, 7 min (intermittent) | Not specified | jmcs.org.mx |

Condensation Reactions Utilizing Fatty Acid Chlorides and Diamines

A straightforward and common method for synthesizing this compound involves the condensation reaction between a fatty acid chloride, such as dodecanoyl chloride, and a diamine, like ethylenediamine (B42938). google.comsciforum.net This reaction, a type of acylation, is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it

In a typical procedure, the fatty acid chloride is added to a solution of the diamine. sciforum.net To favor the formation of the mono-acylated product, this compound, a large excess of the diamine is often used. This minimizes the formation of the di-acylated byproduct. The reaction can be performed at various temperatures, and the product is typically isolated and purified through standard techniques like crystallization or chromatography. This method is advantageous due to the high reactivity of acid chlorides, which often leads to high yields and relatively fast reaction times.

Synthesis from Fatty Methyl Esters and Ethylenediamine

An alternative to using highly reactive fatty acid chlorides is the aminolysis of fatty methyl esters with ethylenediamine. nih.govgoogle.com This method is generally considered a more "green" or environmentally friendly approach as it avoids the use of halogenated reagents and the production of acidic byproducts. The reaction involves heating a mixture of the fatty methyl ester, such as methyl laurate, with ethylenediamine. google.com

A process has been described where reacting a fatty acid ester with a polyalkylene polyamine in the presence of a hydroxylic solvent, such as methanol (B129727), can enhance the reaction rate and reduce the formation of diamide (B1670390) byproducts. google.com For example, a reaction of methyl laurate with ethylenediamine in the presence of methanol at 75°C showed a significantly faster consumption of the methyl laurate compared to the same reaction without the solvent. google.com This method provides a viable route to this compound with good control over the product distribution. nih.govgoogle.com

Table 3: Effect of Methanol on the Reaction of Methyl Laurate and Ethylenediamine

| Reactants | Solvent | Temperature | Outcome | Reference |

| Methyl Laurate, Ethylenediamine | Methanol | 75°C | Enhanced reaction rate, reduced diamide formation. | google.com |

| Methyl Laurate, Ethylenediamine | None | 75°C | Slower reaction rate. | google.com |

Stereoselective Synthesis of Analogues (e.g., ceramide trafficking inhibitors)

The synthesis of stereochemically pure analogues of this compound is crucial for understanding their structure-activity relationships, particularly for those with therapeutic potential, such as ceramide trafficking inhibitors. acs.orgnih.govresearchgate.netjst.go.jpnih.gov These inhibitors, like (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), often require precise control over the stereochemistry at multiple chiral centers. acs.orgnih.gov

One successful approach involves the use of catalytic enantioselective Mannich-type reactions. acs.orgnih.gov For instance, the synthesis of HPA-12 and its analogues in diastereomerically and enantiomerically pure forms has been achieved using a Cu(II)-chiral diamine complex as a catalyst. acs.orgnih.gov Another efficient method for synthesizing (1R,3S)-HPA-12 utilizes a gold(I)-catalyzed cyclization of a propargylic N-hydroxylamine, which is prepared via a stereoselective nitrone-alkyne addition reaction. researchgate.net These advanced synthetic strategies allow for the preparation of specific stereoisomers, enabling detailed investigation of their biological activities. acs.orgnih.govresearchgate.netjst.go.jpnih.gov

Synthesis of Dimeric Analogues and Oligomers (e.g., γ-AApeptides)

Dimeric analogues and oligomers based on the this compound scaffold, such as γ-AApeptides (N-acylated-N-aminoethyl amino acid oligomers), represent a novel class of peptidomimetics with significant therapeutic potential. acs.orgbenthamdirect.comnih.govnih.gov The synthesis of these larger molecules often employs solid-phase synthesis techniques, which allow for the sequential addition of monomer units to a growing chain attached to a solid support. acs.orgnih.gov

A "monomer building block" strategy is commonly used, where pre-synthesized N-acylated-N-aminoethyl amino acid units are coupled together. benthamdirect.com To enhance the chemical diversity of the resulting oligomers, a submonomeric approach has also been developed. acs.orgnih.gov This method involves the use of an N-alloc (allyloxycarbonyl) protecting group on the building blocks, which can be efficiently removed on the solid phase, allowing for the introduction of a wide variety of side chains through acylation. nih.govnih.gov These synthetic strategies have enabled the creation of diverse libraries of γ-AApeptides for screening and development of new therapeutic agents. acs.orgbenthamdirect.comnih.gov

Biochemical and Biological System Interactions

Mechanisms of Interaction with Biological Membranes

N-(2-Aminoethyl)dodecanamide's interaction with biological membranes is a key aspect of its biological activity. Research involving X-ray reflectivity has shown that when a monomolecular layer of this compound is grafted onto a silicon wafer, it can facilitate the adsorption of double-stranded DNA. researchgate.net The DNA molecules become embedded within this soft monolayer, causing a deformation in the process. researchgate.netresearchgate.net This suggests a dynamic interaction where the compound's layer accommodates the biological macromolecule. researchgate.netresearchgate.net

The lipophilic nature of the dodecanamide (B72619) chain is crucial for its interaction with the lipid bilayers of cell membranes. This hydrophobicity allows it to insert into the membrane, potentially leading to destabilization and altered permeability through van der Waals interactions. This mechanism of disrupting membrane integrity is a proposed pathway for its antimicrobial effects.

Investigation of Amphiphilic Behavior in Biological Systems

This compound is an amphiphilic molecule, possessing both a hydrophobic dodecanamide tail and a hydrophilic aminoethyl head group. This dual nature governs its behavior in aqueous and lipid environments, making it surface-active. This property is fundamental to its ability to interact with and perturb biological membranes.

The amphiphilic character is also a determinant of its biological efficacy. A positive correlation has been established between the lipophilicity of N-acyldiamines, including this compound, and their biological activity. nih.gov This suggests that the balance between its hydrophobic and hydrophilic properties is finely tuned for optimal interaction with microbial cells.

Research into Antimicrobial Properties and Mechanisms

Extensive research has been conducted on the antimicrobial properties of this compound, revealing its potential as an antibacterial and antifungal agent. nih.gov

Studies on Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

This compound has demonstrated significant activity against Gram-positive bacteria. nih.gov Studies have shown its effectiveness against strains such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL. nih.gov Its efficacy extends to clinically relevant strains, including methicillin-resistant S. aureus (MRSA). nih.gov The antibacterial activity of related compounds is often attributed to the disruption of the bacterial cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 16 nih.gov |

| Staphylococcus epidermidis | 1 - 16 nih.gov |

| Methicillin-resistant S. aureus (MRSA) | 1 - 16 nih.gov |

Investigations into Fungal Species (e.g., Candida spp.)

In addition to its antibacterial properties, this compound has exhibited good to moderate antifungal activity. nih.govlookchem.com It has been screened against various Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. nih.govlookchem.com The development of new antifungal agents is crucial due to the rise of drug-resistant fungal pathogens. scielo.br

Membrane Integrity Disruption as a Mechanism of Action

The primary mechanism of action for the antimicrobial activity of this compound and related fatty acid amides is the disruption of microbial cell membrane integrity. The hydrophobic dodecanoyl chain interacts with the lipid components of the bacterial membrane, leading to increased permeability and ultimately, cell death. This disruption of the membrane is a common mechanism for many antimicrobial peptides and lipophilic compounds. nih.govucl.ac.uk

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. ku.edu Research has explored the potential of various compounds to inhibit biofilm formation. While specific studies on this compound's biofilm inhibition are not detailed in the provided results, the investigation of related molecules suggests a potential avenue for future research. For instance, derivatives of ethyl N-(2-phenethyl) carbamate (B1207046) have been shown to inhibit the formation of S. aureus biofilms. ku.edu Given its membrane-active properties, exploring the antibiofilm potential of this compound is a logical next step.

Role in Drug Delivery Systems Research

The amphiphilic nature of this compound, which possesses a 12-carbon hydrophobic tail (dodecyl group) and a hydrophilic head containing an aminoethyl group, makes it a compound of interest for advanced drug delivery systems. ontosight.ai This dual characteristic allows the molecule to interact with both aqueous and lipid environments, a key feature for creating sophisticated drug carriers. ontosight.ai

Encapsulation Strategies for Hydrophobic Molecules

A primary challenge in pharmacology is the delivery of hydrophobic drugs, which are poorly soluble in aqueous environments like the bloodstream. Drug encapsulation within carrier systems such as nanoparticles, liposomes, or micelles is a principal strategy to overcome this limitation. Amphiphilic molecules like this compound are fundamental to these systems. They can self-assemble to form structures that have a hydrophobic core and a hydrophilic shell. kinampark.com

This architecture allows for the sequestration of hydrophobic drug molecules within the core, effectively shielding them from the aqueous surroundings. kinampark.com The hydrophilic shell, meanwhile, interfaces with the aqueous environment, rendering the entire complex soluble and suitable for systemic circulation. kinampark.com Research into polymeric micelles has shown this to be a versatile platform for encapsulating a wide variety of hydrophobic anticancer drugs, significantly improving their stability in biological media. nih.gov While specific encapsulation efficiency data for this compound is not broadly published, the principles of using such amphiphiles suggest its potential as an excipient to improve the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai The process of hydrophobic ion pairing, where a charged therapeutic is complexed with an oppositely-charged molecule containing a hydrophobic moiety, is another advanced technique where derivatives of this compound could be employed to achieve high encapsulation efficiencies. nih.gov

Formation of Micelles and Liposomes in Research Models

When the concentration of an amphiphilic molecule like this compound in an aqueous solution surpasses a certain point, known as the critical micelle concentration (CMC), the molecules spontaneously aggregate to form structures such as micelles or liposomes. researchgate.netmdpi.com

Micelles are typically spherical aggregates where the hydrophobic tails orient towards the center, forming a core that can encapsulate lipophilic substances, while the hydrophilic heads form an outer shell that interacts with water. researchgate.net Polymeric micelles are noted for their stability and high drug-loading capacity. kinampark.commdpi.com

Liposomes are vesicles composed of one or more lipid bilayers. The bilayer structure of liposomes allows them to carry both hydrophobic drugs within the lipid membrane and hydrophilic drugs within the aqueous core. Their resemblance to natural cell membranes gives them excellent biocompatibility. nih.gov The properties of these structures can be tailored by modifying their composition. For instance, in liposome (B1194612) formulation, the inclusion of cholesterol can modulate the rigidity and permeability of the bilayer, which in turn affects the drug encapsulation efficiency. researchgate.net

The table below compares the general characteristics of micelles and liposomes that could be formed using amphiphiles like this compound in research models.

| Feature | Micelles | Liposomes |

| Structure | Monolayer of amphiphiles with a hydrophobic core and hydrophilic shell. | One or more concentric lipid bilayers enclosing an aqueous core. |

| Cargo Type | Primarily hydrophobic molecules. | Hydrophobic, hydrophilic, and amphiphilic molecules. |

| Formation | Spontaneous self-assembly above the Critical Micelle Concentration (CMC). | Typically formed by methods like thin-film hydration or solvent injection. |

| Stability | Can be less stable and may dissociate upon dilution below the CMC. | Generally more stable, but can have issues with premature drug release. |

| Typical Size | 5-100 nanometers. | 50-5000 nanometers. |

This table provides a generalized comparison based on established principles of colloid and surface science. researchgate.netresearchgate.netnih.gov

Applications in Tissue Engineering Research

Tissue engineering aims to develop biological substitutes that restore, maintain, or improve tissue function. Scaffolds are a critical component, providing a temporary structural support for cells to attach, proliferate, and differentiate. The surface properties of these scaffolds are paramount for successful cell integration. epa.gov

Formation of Biological Membrane Mimicking Structures

The ability of amphiphilic molecules to self-assemble into bilayers is extensively used to create models of biological membranes. digitellinc.commdpi.com this compound can be used to form such biomimetic structures. Research has demonstrated the use of a chemically grafted, homogeneous monomolecular layer of this compound on a silicon wafer to create a positively charged surface that mimics a biological interface. acs.org This artificial membrane was used to study the adsorption of double-stranded DNA, showing that the DNA embeds into the soft monolayer. acs.org Such systems provide a powerful and controllable model for investigating the fundamental physicochemical properties of lipid bilayers and their interactions with biomolecules and nanoparticles. digitellinc.com

Scaffolds and Matrices for Cell Growth and Differentiation

While synthetic polymers used for tissue engineering scaffolds often have suitable mechanical properties, they can lack the biological cues necessary for cell recognition and attachment. epa.gov The surface of these materials can be functionalized to improve their biocompatibility. The primary amine group (-NH2) in the hydrophilic head of this compound is a key functional handle for this purpose.

This amine group can be used to covalently immobilize bioactive molecules, such as peptides derived from the extracellular matrix (ECM). For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence are well-known to promote cell adhesion. By linking such peptides to the surface of a scaffold via the amine group of a coating molecule like this compound, the scaffold can be made more instructive, encouraging cells to attach and grow. epa.gov This approach has been shown to enhance cell adhesion and neurite outgrowth on dextran-based hydrogels that were copolymerized with aminoethyl methacrylate (B99206) to introduce primary amine groups. Therefore, this compound could be a valuable component in the development of composite scaffolds or as a surface coating to create matrices that better support cell growth and differentiation in tissue engineering applications. mdpi.comnih.gov

Utility in Biochemical Assay Development

The development of sensitive and reliable biochemical assays is crucial for drug discovery and fundamental biological research. frontiersin.org this compound can be a useful tool in this area, primarily due to its ability to form biomimetic structures and the chemical reactivity of its primary amine group.

Fluorescence-based assays are a common tool for hit identification in drug discovery, often used to monitor protein-ligand binding or enzyme activity. sci-hub.se The primary amine of this compound can be readily conjugated with environmentally sensitive fluorescent dyes. nih.gov These labeled molecules can then be incorporated into self-assembled structures, such as micelles or planar lipid bilayers. acs.org For example, such a system could be used to study the interactions of proteins with lipid membranes or to screen for compounds that disrupt these interactions. By observing changes in the fluorescence signal, researchers can gain insights into binding events or conformational changes at the membrane interface. sci-hub.se The development of target-based screening assays, which measure the interaction between a potential drug and a specific biological target, often relies on creating controlled environments that mimic the cellular context, a role for which self-assembling molecules like this compound are well-suited. frontiersin.org

Lipid-Protein Interaction Studies

The study of lipid-protein interactions is fundamental to understanding numerous cellular processes, including signal transduction, membrane transport, and protein function. nih.govnih.gov The unique properties of this compound make it a valuable tool in this area of research. Its amphiphilic structure allows it to mimic aspects of biological membranes and to favorably interact with both lipids and proteins. ontosight.ai

A notable application involves the use of this compound to create functionalized surfaces for studying the adsorption of macromolecules. In one significant study, a homogeneous monomolecular layer of N-(2-aminoethyl) dodecanamide was chemically grafted onto an oxide-free monocrystalline silicon wafer. arxiv.orgresearchgate.net This process created a soft, positively-charged surface designed to study its interaction with negatively-charged, double-stranded DNA (dsDNA) molecules. arxiv.org

The research found that the dsDNA molecules adsorbed onto the surface and embedded into the soft this compound monolayer, which deformed in the process. arxiv.orgresearchgate.net This investigation highlights how the compound can be used to create a controlled interface that facilitates the study of electrostatic and physical interactions between a lipid-like molecule and a biological polymer. The results from such studies are crucial for the development of technologies like nucleic acid biochips. arxiv.org The intermolecular hydrogen-bonding interactions between the head groups of the amide are also suggested to play a role in these interactions. lookchem.com

Table 1: Research Findings on this compound in Lipid-Protein Interaction Studies

| Parameter | Description | Finding | Source(s) |

|---|---|---|---|

| Substrate | The base material used for creating the interactive surface. | Monocrystalline Si(111) wafer. | arxiv.org |

| Surface Functionalization | The chemical compound used to create the monolayer. | N-(2-aminoethyl) dodecanamide. | arxiv.orgresearchgate.net |

| Surface Charge | The resulting electrical charge of the functionalized surface. | Positive. | arxiv.org |

| Interacting Macromolecule | The biological polymer studied for its adsorption properties. | Monodisperse double-stranded DNA (dsDNA). | arxiv.orgresearchgate.net |

| Observed Interaction | The physical outcome of the adsorption process. | The adsorbed dsDNA embeds into the soft monolayer, causing deformation. | arxiv.orgresearchgate.net |

Carrier Systems for Lipophilic Molecules in In Vitro Assays

Many biologically active molecules are lipophilic (hydrophobic), meaning they have poor solubility in the aqueous environments typical of in vitro assays. This can pose significant challenges for research, hindering the ability to study their effects and interactions. Amphiphilic compounds like this compound can act as carrier systems to overcome this limitation. ontosight.ai

The utility of this compound as a carrier stems directly from its molecular structure. ontosight.ai The long dodecyl hydrocarbon chain provides a nonpolar environment capable of encapsulating or associating with other lipophilic molecules. ontosight.ai Simultaneously, the hydrophilic aminoethyl head group allows the entire complex to be dispersed and stabilized in aqueous buffer systems. ontosight.ai This effectively enhances the solubility and availability of the lipophilic molecule for interaction with its biological target in an assay. ontosight.ai

This compound's ability to self-assemble into structures like micelles or integrate into liposomes makes it a versatile tool for biochemical assays. ontosight.ai By sequestering a hydrophobic molecule within the nonpolar core of a micelle, this compound can transport it through an aqueous medium to its site of action, for instance, a protein or enzyme target in a laboratory experiment. ontosight.ai

Table 2: Properties of this compound as a Carrier Molecule

| Structural Feature | Property | Functional Role in Carrier System | Source(s) |

|---|---|---|---|

| Dodecyl Chain | Hydrophobic / Lipophilic | Forms a nonpolar core for encapsulating lipophilic molecules. | ontosight.ai |

| Aminoethyl Head Group | Hydrophilic | Interacts with the aqueous environment, providing solubility and stability to the complex. | ontosight.ai |

| Overall Molecule | Amphiphilic | Enables the formation of micelles or liposomes to carry hydrophobic cargo in aqueous solutions. | ontosight.ai |

Interfacial and Materials Science Research

Adsorption Studies at Solid-Liquid Interfaces

A key area of research for N-(2-Aminoethyl)dodecanamide involves its use in modifying surfaces to control adsorption processes at the solid-liquid interface.

Research has demonstrated the successful use of this compound to create functionalized surfaces for the study of DNA adsorption. nih.govarxiv.orgacs.orgresearchgate.net In these studies, a homogeneous organic monomolecular layer of the compound is chemically grafted onto an oxide-free monocrystalline Si(111) wafer. nih.govarxiv.orgacs.org This process results in a positively charged surface that can attract and bind negatively charged biomolecules like DNA. nih.govarxiv.org Studies using X-ray reflectivity have shown that double-stranded DNA (dsDNA) molecules adsorb onto these functionalized surfaces with very high surface coverage. nih.govarxiv.orgacs.orgacs.org A notable finding is that the adsorbed dsDNA becomes embedded within the soft this compound monolayer, which deforms during the adsorption process. nih.govarxiv.orgacs.org The preparation of the functionalized surface involves a multi-step chemical process that starts with an etched Si(111) wafer to remove the native oxide layer, followed by the covalent attachment of an ester-terminated alkyl chain, which is then modified to yield the final this compound surface. arxiv.org

| Parameter | Description | Source(s) |

| Substrate | Oxide-free monocrystalline Si(111) wafer | nih.govarxiv.orgacs.org |

| Functionalization Layer | Homogeneous monomolecular layer of this compound | nih.govarxiv.orgacs.org |

| Adsorbed Molecule | Monodisperse double-stranded DNA (dsDNA) | nih.govarxiv.orgacs.org |

| Key Findings | High surface coverage, dsDNA embeds into the soft monolayer, monolayer deforms upon adsorption. | nih.govarxiv.orgacs.org |

| Characterization Techniques | X-ray reflectivity, Atomic Force Microscopy (AFM), Fourier Transform Infrared (FTIR) Spectroscopy. | arxiv.org |

The adsorption of molecules onto surfaces functionalized with this compound is governed by a combination of interaction forces.

Electrostatic Interactions : The primary driving force for the adsorption of negatively charged molecules like DNA is the electrostatic attraction to the positively charged surface created by the protonated amino group of the this compound monolayer. nih.govarxiv.org

Hydrophobic Interactions : The long, 12-carbon dodecyl chain of the molecule provides a hydrophobic character. ontosight.aiontosight.ai This allows for hydrophobic interactions to play a role in the adsorption process, particularly for molecules that have non-polar regions. digitellinc.com

Hydrogen Bonding : The amide and amine groups in the hydrophilic head of this compound are capable of forming hydrogen bonds. researchgate.net Research on similar aminoamides has shown that hydrogen bonding can be a primary mechanism for adsorption onto certain substrates. researchgate.net It is also a key interaction in biological systems and can contribute to the stability of the adsorbed layer. nih.gov

The layers formed by the adsorption of DNA onto this compound-functionalized surfaces have been characterized to understand their structure and organization. Due to the high surface coverage and the alignment of the rod-like DNA molecules, the adsorbed layer is expected to exhibit two-dimensional (2D) nematic ordering. nih.govarxiv.orgacs.orgacs.org Characterization using Atomic Force Microscopy (AFM) confirms that the chemical grafting process preserves the atomic flatness of the original silicon surface. arxiv.org X-ray reflectivity measurements are used to probe the density profile of the layer and confirm the embedding of the DNA into the monolayer. arxiv.org

Development of Surfactants and Amphiphiles

This compound is classified as an amphiphilic molecule, possessing both a hydrophobic tail (the dodecyl group) and a hydrophilic head (the aminoethyl amide group). ontosight.aiontosight.ai This dual nature makes it a candidate for applications as a surfactant. ontosight.ai Surfactants are valuable in industrial processes for their ability to reduce surface tension between two liquids or between a liquid and a solid. ontosight.ai The structure of this compound allows it to interact with both water and non-polar substances, a fundamental property for emulsifiers and stabilizers. ontosight.ai Its derivatives are also investigated for their surfactant properties in various formulations. cymitquimica.com

| Property | Structural Feature | Consequence | Source(s) |

| Amphiphilicity | Possesses a hydrophobic dodecyl tail and a hydrophilic aminoethyl head. | Ability to interact at interfaces between polar and non-polar media. | ontosight.aiontosight.ai |

| Surface Tension Reduction | The amphiphilic structure allows molecules to align at interfaces. | Acts as a surfactant, useful in detergents and emulsifiers. | ontosight.ai |

| Micelle Formation | In solution, molecules can self-assemble into structures like micelles. | Potential for use in drug delivery to encapsulate hydrophobic drugs. | ontosight.ai |

Research on Polymers and Nanomaterials Incorporating Dodecanamide (B72619) Moieties

The chemical structure of this compound makes it a valuable building block for the synthesis of more complex polymers and nanomaterials. ontosight.ai The dodecanamide moiety can be incorporated into polymer chains to impart specific properties, such as hydrophobicity or the ability to self-assemble. colab.ws

Polymer-based nanomaterials are widely researched for biomedical applications, including as carriers for drugs and vaccines. nih.govnih.gov These nanomaterials can be designed to be biodegradable and biocompatible. nih.govrsc.org The incorporation of moieties like dodecanamide can be used to create amphiphilic polymers that self-assemble into nanoparticles, micelles, or polymersomes in aqueous environments. nih.gov The hydrophobic dodecanamide core of such a nanoparticle could encapsulate hydrophobic drugs, while the hydrophilic shell would ensure its stability in the bloodstream. ontosight.ai Furthermore, the amine group in the this compound moiety provides a reactive site for attaching targeting ligands or for creating pH-responsive materials that release their payload in specific cellular compartments like endosomes. nih.gov The ability to functionalize surfaces with this molecule also opens possibilities for creating polymer-coated nanomaterials with tailored surface properties for controlled interaction with biological systems. mdpi.com

Applications in Separation Science and Mineral Processing

Chromatographic Method Development and Optimization

The analysis and purification of N-(2-Aminoethyl)dodecanamide and its related compounds are often accomplished using advanced chromatographic techniques. These methods are crucial for quality control, impurity profiling, and the isolation of specific analogues.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of this compound. sielc.com Standard methods utilize a C8 or a specialized low-silanol activity reverse-phase column (like Newcrom R1). sielc.comnih.gov A typical mobile phase for isocratic elution consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, like a phosphoric acid solution. sielc.comsielc.com This approach allows for the effective separation and quantification of the compound. For instance, a developed RP-HPLC method can achieve linearity over a significant concentration range, ensuring accurate and precise measurements. nih.gov The robustness of RP-HPLC makes it suitable for routine quality control and the simultaneous determination of multiple components in a mixture. nih.govresearchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1, Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |

| Detection | UV, MS | sielc.comresearchgate.net |

| Application | Analytical separation, impurity analysis | sielc.com |

For faster and more efficient separations, Ultra-Performance Liquid Chromatography (UPLC) methods are applicable. UPLC technology employs columns with smaller particle sizes (typically sub-2 µm), which provides significant increases in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz The methods developed for HPLC can be adapted for UPLC systems, often by using columns with smaller particle dimensions (e.g., 3 µm) for rapid analyses. sielc.comsielc.com This scalability is particularly advantageous for high-throughput screening and time-sensitive analytical tasks. The core principles of separation remain the same as in HPLC, but the enhanced performance allows for more complex mixtures to be resolved in shorter timeframes. lcms.cz

For unambiguous identification and structural elucidation, HPLC and UPLC methods can be coupled with mass spectrometry (MS). To ensure compatibility, volatile mobile phase modifiers are required. In the case of this compound analysis, the commonly used phosphoric acid in the mobile phase must be replaced with a MS-friendly acid, such as formic acid. sielc.comsielc.com This substitution allows the eluent to be effectively ionized and analyzed by the mass spectrometer without causing salt deposition or signal suppression. nih.gov This hyphenated technique, LC-MS, is powerful for identifying impurities and degradation products, even at trace levels, and is essential in pharmacokinetic studies. sielc.comnih.gov

The analytical liquid chromatography methods for this compound are scalable and can be adapted for preparative separation. sielc.comsielc.com This process is used to isolate and purify larger quantities of the target compound, its analogues, or impurities for further investigation. By increasing the column diameter and adjusting the flow rate, the same separation principles used in analytical chromatography can be applied to process larger sample loads. This allows for the isolation of compounds like N,N-Bis(2-aminoethyl)dodecanamide or other related substances for use as reference standards or for further characterization studies. epa.govlondonmet.ac.uk

Flotation Studies in Mineral Processing

In the field of mineral processing, this compound functions as a cationic collector in froth flotation, a process used to selectively separate minerals. Its primary application is in the reverse flotation of aluminosilicate (B74896) gangue minerals from valuable ores.

This compound has been studied as a collector for the flotation of aluminosilicate minerals such as kaolinite (B1170537), illite (B577164), and pyrophyllite. pku.edu.cnustb.edu.cnysxbcn.com As a cationic surfactant, it adsorbs onto the negatively charged surfaces of these silicate (B1173343) minerals, rendering them hydrophobic and allowing them to be carried to the surface by air bubbles in a flotation cell.

Research indicates that this compound is an effective collector for kaolinite. ustb.edu.cnscispace.com Studies have shown that the flotation recovery of kaolinite is influenced by factors such as collector concentration and pulp pH. ustb.edu.cnresearchgate.net The adsorption mechanism is dependent on the pH of the mineral slurry; in acidic conditions, electrostatic attraction between the cationic head of the amide and the negatively charged mineral surface is the dominant force. pku.edu.cnpku.edu.cn In alkaline environments, the adsorption is thought to occur primarily through hydrogen bonding. pku.edu.cnpku.edu.cn While effective for pyrophyllite, its collecting power for kaolinite and illite is considered relatively weaker, with recoveries generally not exceeding 82%. pku.edu.cn

Table 2: Flotation Recovery of Aluminosilicates with this compound

| Mineral | Maximum Recovery (%) | Reference |

| Pyrophyllite | > 97.7 | pku.edu.cn |

| Kaolinite | < 82 | pku.edu.cn |

| Illite | < 82 | pku.edu.cn |

This selective interaction makes it a candidate for reverse flotation processes, such as in the purification of bauxite, where the goal is to float the silica-containing gangue away from the desired aluminum ore. ysxbcn.com

Analysis of Adsorption Mechanisms in Flotation

The adsorption of this compound onto mineral surfaces is a critical factor in achieving selective separation during flotation. The mechanisms governing this adsorption can be elucidated through various analytical techniques, primarily zeta potential measurements and infrared spectrometry. These methods provide insights into the electrostatic interactions and chemical bonding at the mineral-water interface.

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the surface charge of minerals in an aqueous solution. The adsorption of ionic collectors like this compound, which is a cationic surfactant, is significantly influenced by the surface charge of the mineral.

In the context of aluminosilicate minerals such as kaolinite, illite, and pyrophyllite, the mineral surfaces are typically negatively charged over a broad pH range. researchgate.netpku.edu.cn The addition of this compound, a cationic collector, leads to an increase in the zeta potential of these minerals, shifting it towards more positive values. For instance, the isoelectric point (IEP) of kaolinite, the pH at which its surface has a net neutral charge, shifts from approximately 3.6 to 6.1 in the presence of a similar collector, indicating strong adsorption. researchgate.net This shift is attributed to the electrostatic attraction between the positively charged amino groups of the collector and the negatively charged mineral surfaces. researchgate.netcore.ac.uk

Studies on the flotation of quartz and hematite (B75146) also utilize zeta potential measurements to understand collector adsorption. Quartz, for example, exhibits a negative surface charge in solutions with a pH above its isoelectric point (around pH 2-3). researchgate.net The adsorption of cationic collectors like dodecylamine (B51217) (DDA) neutralizes this negative charge and can even reverse it to positive, facilitating the attachment of air bubbles and subsequent flotation. researchgate.netnih.gov The extent of this change in zeta potential is dependent on the collector concentration and the pH of the slurry.

Infrared Spectrometry

Infrared (IR) spectrometry is a powerful technique for identifying the functional groups present on a mineral surface and for probing the nature of the bonds formed between the collector molecules and the mineral. utwente.nl By analyzing the IR spectra of the mineral before and after treatment with the collector, it is possible to deduce the adsorption mechanism, whether it is physisorption (e.g., electrostatic interaction, hydrogen bonding) or chemisorption (formation of new chemical bonds). utwente.nlscispace.com

In the case of this compound and similar aminoamide collectors, IR spectra have confirmed the presence of hydroxyl groups on the surfaces of aluminosilicate minerals. researchgate.netpku.edu.cn The adsorption of the collector can occur through different mechanisms depending on the pH of the pulp. In acidic conditions, the primary adsorption mechanism is electrostatic attraction between the protonated amine groups of the collector and the negatively charged mineral surface. pku.edu.cncore.ac.uk

However, in alkaline environments, hydrogen bonding becomes a significant adsorption mechanism. pku.edu.cncore.ac.uk The amide group in this compound can form hydrogen bonds with the surface hydroxyl groups of the minerals. pku.edu.cn The N-H stretching and bending vibrations, as well as the C=O stretching vibration of the amide group, can be observed in the IR spectrum, and shifts in their peak positions after adsorption can indicate the formation of hydrogen bonds. spectroscopyonline.comscirp.org For example, FT-IR analysis has been used to demonstrate that the adsorption of aminoamides onto kaolinite can involve either electrostatic forces or coordinating bonds, depending on the pulp pH. scispace.comustb.edu.cn

The following table summarizes the key findings from zeta potential and infrared spectrometry studies on the adsorption of this compound and similar collectors on various minerals.

| Mineral | Analytical Technique | Key Findings | Adsorption Mechanism |

| Kaolinite | Zeta Potential | Shifts the isoelectric point to a higher pH. researchgate.net | Electrostatic attraction. researchgate.net |

| Kaolinite | Infrared Spectrometry | Indicates interaction with surface hydroxyl groups. researchgate.netpku.edu.cn | Hydrogen bonding, especially in alkaline pH. pku.edu.cncore.ac.uk |

| Aluminosilicates | Zeta Potential | Surfaces are negatively charged over a wide pH range. pku.edu.cn | Electrostatic attraction in acidic pH. pku.edu.cn |

| Aluminosilicates | Infrared Spectrometry | Confirms the presence of hydroxyl groups on the surface. pku.edu.cn | Hydrogen bonding in alkaline pH. pku.edu.cn |

| Quartz | Zeta Potential | Becomes more positive in the presence of cationic collectors. researchgate.net | Electrostatic attraction. researchgate.net |

This detailed analysis of adsorption mechanisms using zeta potential and infrared spectrometry is crucial for optimizing the flotation process by tailoring the chemical conditions to enhance the selective adsorption of this compound onto the target minerals.

Structure Activity Relationship Sar Investigations

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain is a critical determinant of the biological efficacy of N-acylethanolamines and related lipophilic amines, particularly in their interaction with enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Research has demonstrated that the potency of these compounds as NAAA inhibitors is significantly influenced by the length of their fatty acyl chain. unibas.itnih.gov

Studies on a series of lipophilic amines revealed that those with an alkyl chain length of 14 or 15 carbon atoms exhibited the most potent inhibitory activity against rat NAAA. researchgate.net For instance, pentadecylamine, with a 15-carbon chain, was identified as a strong inhibitor. nih.govresearchgate.net Similarly, for esters of glycine (B1666218) with linear alkyl alcohols, the optimal chain length for NAAA inhibition was found to be between 12 and 16 carbons, with tridecyl ester showing high potency. nih.govresearchgate.net

Conversely, deviations from this optimal range lead to a reduction in activity. Ester derivatives with alkyl chains of C15 or C17 showed only modest or no activity, underscoring the specific requirement for chain length in achieving potent inhibition. unibas.it This suggests that the binding pocket of the target enzyme has a specific size and that the alkyl chain must fit optimally to ensure effective interaction. The intricate effect of the fatty chain length on bioactivity has been a consistent observation in the study of N-acyl ethanolamines. tandfonline.com

| Compound | Alkyl Chain Length | Biological Activity (NAAA Inhibition) | Reference |

|---|---|---|---|

| Pentadecylamine | 15 | Strong (IC50 = 5.7 µM) | researchgate.netnih.gov |

| Alkyl amines | 14 | Strong | nih.govresearchgate.net |

| Tridecyl 2-aminoacetate | 13 | Potent (IC50 = 11.8 µM) | researchgate.netnih.gov |

| Ester derivatives | 15 or 17 | Modest to inactive | unibas.it |

Role of Amide and Aminoethyl Functionalities in Amphiphilicity

The amphiphilic nature of N-(2-Aminoethyl)dodecanamide is a direct consequence of its distinct hydrophobic and hydrophilic regions. ontosight.aiontosight.ai This dual character is fundamental to its physical properties and its interactions within biological systems.

The molecule consists of a long, 12-carbon dodecyl chain, which constitutes the hydrophobic tail. ontosight.aiontosight.ai This lipophilic portion of the molecule is responsible for its affinity for nonpolar environments and lipids. In contrast, the head of the molecule contains the amide and aminoethyl groups, which are hydrophilic. ontosight.aiontosight.ai

The amide linkage (-CONH-) and the primary amine (-NH2) of the aminoethyl group are capable of forming hydrogen bonds with water molecules. iitkgp.ac.in This hydrogen-bonding ability imparts a hydrophilic character to this end of the molecule. The presence of both a substantial hydrophobic tail and a hydrophilic head group allows this compound to act as a surfactant, reducing surface tension and enabling the formation of organized structures like micelles or liposomes in aqueous environments. ontosight.aiontosight.ai This amphiphilicity is also crucial for its potential to integrate into and interact with biological membranes. ontosight.ai

Impact of Aminoethyl Group Modification and Conjugation on Activity

Modification of the aminoethyl group in this compound and related compounds can significantly alter their biological activity and physicochemical properties. The primary amine of the aminoethyl moiety serves as a key site for chemical derivatization and conjugation.

For example, the substitution of the aminoethyl group can influence the compound's solubility and, consequently, its biological utility. Introducing a methoxy (B1213986) group, as seen in N-(2-aminoethyl)-2-methoxybenzamide, can enhance hydrophilicity compared to more lipophilic analogs. This increased water solubility can be advantageous for applications requiring passage across biological barriers.

Furthermore, the aminoethyl group can be conjugated with other molecules to potentially enhance or modify the compound's activity. ontosight.ai The ability to attach other functional units to this group opens up possibilities for creating novel compounds with tailored properties for specific applications, such as drug delivery or tissue engineering. ontosight.aiontosight.ai Studies on similar amphiphiles have shown that replacing the primary amine with a tertiary amine, such as in N-(2-N,N-dimethylaminoethyl) tetradecanamide, can negatively impact intermolecular hydrogen bonding, which is crucial for certain self-assembling properties. iitkgp.ac.in The modification of the aminoethyl group can also involve introducing hydroxyl groups, as seen in N-[2-[(2-hydroxyethyl)amino]ethyl]-dodecanamide, which enhances its surfactant properties.

| Compound | Modification | Impact | Reference |

|---|---|---|---|

| N-(2-aminoethyl)-2-methoxybenzamide | Addition of a methoxy group | Increased hydrophilicity/solubility | |

| N-(2-N,N-dimethylaminoethyl) tetradecanamide | Replacement of primary amine with tertiary amine | Reduced intermolecular hydrogen bonding | iitkgp.ac.in |

| N-[2-[(2-hydroxyethyl)amino]ethyl]-dodecanamide | Introduction of a hydroxyethyl (B10761427) group | Enhanced surfactant properties |

Correlation between Lipophilicity and Biological Efficacy

A clear correlation exists between the lipophilicity of N-acylethanolamines and their biological efficacy, particularly as enzyme inhibitors. Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), governs how these molecules interact with the lipophilic binding sites of enzymes and traverse cellular membranes.

In the context of NAAA inhibition, a certain degree of lipophilicity is essential for potent activity. Lipophilic amines have been identified as potent inhibitors of NAAA. researchgate.netnih.gov The hydrophobic alkyl chain is crucial for accessing and binding to the active site of the enzyme. However, the relationship is not linear; an optimal level of lipophilicity is required. For instance, substituting a saturated alkyl chain with an aryl-containing lipophilic moiety has been shown to enhance the inhibitory potency of NAAA inhibitors. rsc.org

| Compound Class | Lipophilic Feature | Effect on NAAA Inhibition | Reference |

|---|---|---|---|

| Lipophilic amines | Long alkyl chain (e.g., C14, C15) | Potent inhibition | researchgate.netnih.gov |

| Oxazolidone derivatives | Aryl-containing lipophilic moiety | Enhanced inhibitory potency | rsc.org |

| Oxazolidone derivatives | Terminal phenyl ring | Potent inhibition (e.g., IC50 = 3.4 µM) | rsc.org |

Advanced Analytical and Characterization Techniques

X-ray Reflectivity for Interface Characterization

X-ray reflectivity (XRR) is a powerful, non-destructive technique for probing the structure of surfaces and interfaces with high resolution. It is particularly valuable for characterizing thin films and monolayers, such as those formed by N-(2-Aminoethyl)dodecanamide.

In one notable application, XRR was employed to study the adsorption of double-stranded DNA (dsDNA) onto a positively charged surface created by a chemically grafted monomolecular layer of this compound on a silicon wafer. acs.orgarxiv.org The study revealed that the dsDNA molecules embed into the soft monolayer, causing a deformation in the process. acs.orgarxiv.org The high surface coverage observed suggests the potential for two-dimensional nematic ordering of the adsorbed layer. acs.orgarxiv.org

The XRR measurements provided detailed information about the electron density profile perpendicular to the interface, allowing for the determination of the monolayer's thickness and roughness both before and after DNA adsorption. arxiv.org The data, presented as normalized specularly-reflected intensity versus the wave-vector transfer, showed distinct changes upon the introduction of the DNA, confirming its interaction with the this compound layer. arxiv.org

Table 1: X-ray Reflectivity Data for this compound Monolayer

| Condition | Observation | Interpretation |

| Functionalized substrate in air | Baseline reflectivity profile | Characterizes the initial state of the this compound monolayer. arxiv.org |

| Functionalized substrate under buffer | Altered reflectivity profile | Shows the interaction of the monolayer with the buffer solution. arxiv.org |

| After DNA adsorption | Significant change in reflectivity | Indicates the adsorption and embedding of DNA into the monolayer. acs.orgarxiv.org |

This technique offers a quantitative way to understand the structural changes at the solid-liquid interface, which is crucial for applications like biosensors and biochips where controlled surface functionalization is key. arxiv.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Surface Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and determining the molecular structure of compounds. In the context of this compound, FTIR is instrumental in confirming the chemical homogeneity of functionalized surfaces. arxiv.org

Studies have utilized FTIR to verify the successful grafting of the this compound monolayer onto substrates. arxiv.org The presence of characteristic absorption bands corresponding to the amide and amine groups, as well as the alkyl chain, provides direct evidence of the compound's presence and orientation on the surface.

The interaction between this compound and other molecules can also be investigated using FTIR. For instance, in studies involving the flotation of minerals, FTIR analysis helps to understand the adsorption mechanism of the collector on the mineral surface. researchgate.net By comparing the spectra before and after adsorption, researchers can identify peak shifts or new peaks that indicate physical adsorption or the formation of hydrogen bonds. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. pressbooks.pub It is an essential tool for visualizing the surface morphology of thin films and monolayers of this compound. arxiv.org

This technique is not limited to static imaging; it can also be used to probe the mechanical properties of the surface, providing a comprehensive understanding of the material's characteristics at the nanoscale. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like this compound. researchgate.netresearchgate.netvanderbilt.edumdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. researchgate.netmdpi.com

Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The ¹H NMR spectrum would show distinct signals for the protons in the aminoethyl group, the dodecanamide (B72619) alkyl chain, and the amide N-H proton, with their chemical shifts and coupling patterns providing information about their connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide group.

Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish the connectivity between different parts of the molecule, confirming the this compound structure unambiguously. researchgate.net While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for structural elucidation of similar organic molecules is well-established. researchgate.netresearchgate.netlondonmet.ac.ukethernet.edu.et

Mass Spectrometry Techniques (e.g., FAB MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure. emory.edu Fast Atom Bombardment (FAB) is a "soft" ionization technique that was historically used for the analysis of non-volatile and thermally labile compounds. wikipedia.orglibretexts.org

In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orglibretexts.org This process generates protonated molecules [M+H]⁺, which can be detected by the mass spectrometer. wikipedia.org For this compound, with a monoisotopic mass of approximately 242.24 g/mol , FAB-MS would be expected to show a prominent ion at m/z 243.25, corresponding to the protonated molecule. epa.gov

While newer techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have largely replaced FAB due to their higher sensitivity and broader applicability, the principles of soft ionization remain central to the mass spectrometric analysis of such compounds. emory.edu

Computational and Theoretical Studies

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a specific property of interest. researchgate.netnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

For analogues of N-(2-Aminoethyl)dodecanamide, QSPR models could be developed to predict a range of physicochemical and biological properties. The development of a QSPR model involves several key steps: compiling a dataset of compounds with known properties, calculating molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model, and validating its predictive power. nih.gov

The molecular descriptors used in QSPR can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and geometrical (e.g., molecular surface area). nih.gov

Table 2: Potential QSPR Models for Analogues of this compound

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

| Water Solubility | LogP (octanol-water partition coefficient), Polar Surface Area (PSA), number of hydrogen bond donors/acceptors. | Formulation development and environmental fate assessment. |

| Melting Point | Molecular weight, molecular symmetry, intermolecular interaction energies. | Predicting the physical state and handling properties of new analogues. |

| Surface Activity | Amphiphilicity, critical micelle concentration (CMC) related descriptors. | Designing new surfactants and emulsifiers. |

| Membrane Permeability | LogP, molecular size, flexibility descriptors. | Predicting the ability of analogues to cross biological membranes for drug delivery applications. |

| Binding Affinity to a Target Protein | 3D descriptors from docked conformations (e.g., steric and electrostatic fields), 2D descriptors (e.g., topological indices). | Virtual screening of compound libraries to identify potent bioactive molecules. |

For example, a QSPR model for the water solubility of this compound analogues could be developed by synthesizing a series of related compounds with varying alkyl chain lengths or modifications to the aminoethyl head group. The experimental water solubility of these compounds would be measured and then correlated with calculated molecular descriptors. The resulting equation would allow for the prediction of water solubility for other, yet-to-be-synthesized analogues.

The predictive power of QSPR models is assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for internal validation, as well as by predicting the properties of an external test set of compounds. nih.gov The availability of open-source tools and databases for QSAR/QSPR modeling facilitates the development and application of these predictive models. diva-portal.orgki.se

Future Research Directions

Exploration of Novel Synthetic Pathways

The current synthesis of N-(2-Aminoethyl)dodecanamide primarily involves the direct amidation of dodecanoic acid with ethylenediamine (B42938). nih.gov While effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

One promising avenue is the exploration of enzyme-catalyzed synthesis . Lipases, for instance, could offer a greener alternative to traditional chemical methods, potentially leading to higher yields and purity under milder reaction conditions. Another area of investigation could be microwave-assisted synthesis , which has the potential to significantly reduce reaction times and energy consumption.

Furthermore, the development of modular synthetic approaches could allow for the facile generation of a library of this compound derivatives with tailored properties. ikifp.edu.pl This would involve creating building blocks that can be readily combined to introduce different functionalities, enabling the fine-tuning of the molecule's amphiphilicity, charge, and reactivity for specific applications.

Deeper Mechanistic Understanding of Biological Interactions

The amphiphilic character of this compound makes it a candidate for various biological applications, including as a component in drug delivery systems and as a tool for studying membrane interactions. ontosight.aiontosight.ai However, a more detailed understanding of its interactions with biological systems at the molecular level is crucial for advancing these applications.

Future research should focus on elucidating the precise mechanisms of membrane disruption and permeability enhancement . This could involve computational modeling and experimental techniques like neutron and X-ray reflectivity to visualize how the molecule inserts into and perturbs lipid bilayers. acs.orgresearchgate.netarxiv.org

Moreover, investigating the binding affinity and interactions of this compound with specific proteins and receptors is essential. Such studies could reveal potential therapeutic targets and help in the design of more effective and targeted drug delivery vehicles. The exploration of its derivatives as potential antimicrobial or antifungal agents also warrants further investigation, building upon the known properties of similar long-chain fatty acid amides. ontosight.ai

Expansion of Materials Science Applications

The unique properties of this compound make it a valuable component in materials science. ontosight.aiontosight.ai Its ability to self-assemble and modify surface properties opens up possibilities for creating novel materials with advanced functionalities.

A key area for future research is its use in the synthesis of novel polymers and surfactants . ontosight.aiscispace.com By incorporating this compound into polymer backbones, it may be possible to create materials with enhanced thermal stability, mechanical strength, and specific surface properties. As a surfactant, further studies could optimize its performance in emulsions, foams, and as a dispersant for nanoparticles.

The compound's ability to form self-assembled monolayers on various substrates also presents opportunities for developing functional coatings and bio-interfaces . acs.orgresearchgate.netarxiv.org Research could focus on creating surfaces with controlled wettability, biocompatibility, or specific recognition capabilities for applications in biosensors, medical implants, and microfluidic devices.

Advanced Characterization of Interfacial Phenomena

The behavior of this compound at interfaces is central to many of its applications, particularly in flotation, where it has been studied as a collector for minerals like kaolinite (B1170537). researchgate.netpku.edu.cnresearchgate.net Future research in this area will benefit from the application of advanced characterization techniques to gain a more detailed understanding of its interfacial properties.

Molecular dynamics simulations can provide valuable insights into the adsorption mechanism of this compound on different mineral surfaces, helping to explain its selectivity. researchgate.net Combining these simulations with experimental techniques like zeta potential measurements and infrared spectrometry will offer a comprehensive picture of the electrostatic and chemical interactions at play. researchgate.netpku.edu.cn

Furthermore, the use of techniques like atomic force microscopy (AFM) and X-ray reflectivity can provide high-resolution information about the structure and organization of this compound molecules at liquid/solid and air/liquid interfaces. acs.orgresearchgate.netarxiv.org This detailed characterization is crucial for optimizing its performance in flotation and other applications that rely on precise control of interfacial properties.

Data on this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 10138-02-0 | C14H30N2O | 242.40 |

| This compound, N-(2-aminoethyl) deriv. | 73772-48-2 | C16H35N3O | 285.47 |

| N-[2-(2-hydroxyethylamino)ethyl]dodecanamide | 106-09-2 | C16H34N2O2 | 286.45 |

| N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide | Not specified | C15H32N4O | 284.44 |

| Dodecanamide (B72619), N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- | 73772-47-1 | C20H45N5O | 371.615 |

| N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide | 63451-21-8 | Not specified | Not specified |

| N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide | 45244-49-3 | C16H35N3O | 285.476 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Aminoethyl)dodecanamide, and how can purity be ensured?

Answer:

this compound can be synthesized via coupling reactions between dodecanoyl chloride and ethylene diamine derivatives. A common approach involves activating the carboxylic acid (dodecanoic acid) using reagents like thionyl chloride to form the acyl chloride, followed by reaction with 1,2-diaminoethane under controlled pH conditions to avoid over-alkylation. Purification typically employs column chromatography with silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization in ethanol. Purity validation requires NMR (¹H and ¹³C) to confirm the absence of unreacted amines or acyl chloride byproducts, alongside mass spectrometry (MS) for molecular weight confirmation .

Basic: Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?

Answer:

- Structural Analysis : Use ¹H NMR (δ 0.8–1.6 ppm for aliphatic chain protons, δ 2.1–3.4 ppm for amide and aminoethyl groups) and ¹³C NMR (amide carbonyl at ~170 ppm). Fourier-transform infrared spectroscopy (FTIR) confirms the amide bond (C=O stretch at ~1640 cm⁻¹) and primary amine (N-H bend at ~1600 cm⁻¹) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min reveals a sharp single-stage decomposition above 300°C, consistent with similar amides like N-(2-aminoethyl)-oleamide. Differential scanning calorimetry (DSC) identifies endothermic transitions linked to mesophasic changes .

Advanced: How can researchers resolve contradictions in thermal decomposition data for this compound across studies?

Answer:

Discrepancies in decomposition temperatures (e.g., ~300°C vs. higher values) may arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., oxidative vs. inert environments). To standardize results:

- Use high-purity samples (≥98% by HPLC).

- Conduct TGA in triplicate under nitrogen with controlled humidity.

- Compare data with structurally analogous compounds (e.g., N-(2-aminoethyl)-oleamide shows similar sharp decomposition at 300°C) to identify outliers .

Advanced: What experimental strategies can elucidate the interaction of this compound with lipid bilayers or nucleic acids?

Answer:

- Lipid Bilayer Studies : Employ fluorescence anisotropy using labeled lipids to assess membrane fluidity changes. Molecular dynamics (MD) simulations can model the compound’s insertion into bilayers, focusing on hydrogen bonding between the amide group and lipid headgroups .

- Nucleic Acid Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to DNA/RNA. Competitive assays with ethidium bromide displacement evaluate intercalation potential .

Advanced: How can specific heat capacity (Cp) measurements inform gelation mechanisms involving this compound?

Answer:

DSC-derived Cp values for gels formed with N-(2-aminoethyl)-oleamide (a structural analog) show lower heat capacity than pure oils, indicating restricted molecular mobility in the gel matrix. To apply this to this compound:

- Prepare gels at varying concentrations (1–5% w/w) in organic solvents.

- Measure Cp using modulated DSC with a sapphire standard.

- Correlate Cp reductions with gelator network density via rheology (storage modulus, G’) .

Advanced: What computational approaches predict the solvent compatibility of this compound in formulation studies?

Answer:

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) values using group contribution methods. Compare with solvents (e.g., ethanol, DMSO) to identify optimal solubility ranges.

- COSMO-RS Simulations : Predict solvation free energy in mixed solvents, prioritizing low dielectric constants for gelation applications .

Advanced: How does the aminoethyl moiety influence the surfactant properties of this compound compared to hydroxyethyl analogs?

Answer:

The primary amine group enhances cationic character at physiological pH, improving electrostatic interactions with anionic surfactants or biomolecules. Critical micelle concentration (CMC) can be determined via tensiometry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.